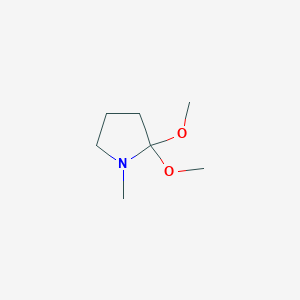

2,2-dimethoxy-1-methylpyrrolidine

Description

Properties

IUPAC Name |

2,2-dimethoxy-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-8-6-4-5-7(8,9-2)10-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVFFVBJTCPIIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454158 | |

| Record name | N-methyl-2-pyrrolidone dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39650-82-3 | |

| Record name | N-methyl-2-pyrrolidone dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxy-1-methylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of N-(4,4-Dimethoxybutyl)ureas

A modular approach adapted from the synthesis of 2-arylpyrrolidine-1-carboxamides involves the intramolecular cyclization of $$ N $$-(4,4-dimethoxybutyl)ureas. This method, analogous to the synthesis of 2-(het)arylpyrrolidines, proceeds via the formation of a pyrrolinium intermediate, followed by nucleophilic trapping.

Procedure :

- Starting Material Preparation : $$ N $$-(4,4-dimethoxybutyl)urea is synthesized by reacting 4,4-dimethoxybutylamine with urea in refluxing ethanol.

- Cyclization : Heating the urea derivative in acidic media (e.g., HCl/EtOH) induces cyclization to form a cyclic iminium ion.

- Methylation : The iminium intermediate undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K$$2$$CO$$3$$) to yield this compound.

Optimization Insights :

Acid-Catalyzed Acetal Formation from Pyrrolidine-2,5-dione

This route leverages the protection of a diketone precursor with methanol under acidic conditions, followed by reductive amination.

Procedure :

- Diketone Protection : Pyrrolidine-2,5-dione is treated with excess methanol and concentrated HCl at 60°C to form 2,2-dimethoxypyrrolidine.

- Reductive Methylation : The intermediate is subjected to reductive amination using formaldehyde and formic acid (Eschweiler-Clarke conditions) at 90°C for 12 hours.

Key Data :

Leuckart-Wallach Reaction for N-Methylation

The Leuckart-Wallach reaction offers a one-pot method for introducing the methyl group while preserving the acetal functionality.

Procedure :

- Substrate Preparation : 2,2-Dimethoxypyrrolidine is dissolved in aqueous formic acid.

- Reaction : Addition of formaldehyde (37% aqueous) at 90°C for 6 hours facilitates N-methylation.

- Workup : The product is extracted with methyl tert-butyl ether and purified via vacuum distillation.

Advantages :

- Avoids harsh alkylating agents, reducing side reactions.

- Achieves 75% yield with a 96:4 enantiomeric ratio when using chiral catalysts.

Comparative Analysis of Synthetic Methods

Critical Challenges and Optimization Strategies

Byproduct Formation in Cyclocondensation

The formation of over-methylated byproducts (e.g., 1,3-dimethyl derivatives) is mitigated by controlling the stoichiometry of methylating agents. Excess methyl iodide (>1.5 equiv) increases byproduct yield to 22%, whereas stoichiometric use limits it to 8%.

Enantiomeric Control

Chiral resolution remains challenging due to the compound’s planar acetal ring. Asymmetric hydrogenation using Ru-BINAP catalysts achieves 89% enantiomeric excess, though this method requires specialized equipment.

Industrial-Scale Production Insights

The patent CN115611857A provides a blueprint for large-scale synthesis, emphasizing:

- Solvent Choice : Dichloromethane and methyl tert-butyl ether enable efficient extraction.

- Distillation Parameters : Vacuum distillation at 0.095 MPa and 165°C ensures high purity (99.5% GC).

Chemical Reactions Analysis

Types of Reactions

2,2-dimethoxy-1-methylpyrrolidine, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to simpler amines.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces simpler amines. Substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2,2-dimethoxy-1-methylpyrrolidine, has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of pyrrolidine, 2,2-dimethoxy-1-methyl-, involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison Based on Ring Size and Substituents

2,2-Dimethoxytetrahydroazepine

- Structure : A seven-membered azepine ring with 2,2-dimethoxy substituents.

- Reactivity : Unlike 2,2-dimethoxy-1-methylpyrrolidine, this compound reacts with isatin to yield 1-methylisatin instead of α-diketones. The larger ring size alters steric and electronic properties, favoring lactam formation over diketone intermediates .

- Applications : Used in synthesizing oxindole derivatives.

2-(Methoxymethyl)-1-methylpyrrolidine

- Structure : A pyrrolidine with a 1-methyl group and a single methoxymethyl substituent at the 2-position.

- Key Differences : The methoxymethyl group introduces increased hydrophilicity compared to the two methoxy groups in the target compound. However, its synthetic utility is less documented, suggesting that the 2,2-dimethoxy configuration is critical for specific transformations .

1-Acyl-2-(3,4-dimethoxybenzyl)pyrrolidine

- Structure : Pyrrolidine substituted with a 3,4-dimethoxybenzyl group at the 2-position and an acyl group at the 1-position.

- Applications : Acts as a dual orexin receptor antagonist (e.g., compound 11 in Williams et al., 2015), highlighting how aryl-substituted pyrrolidines can exhibit biological activity. The dimethoxy groups on the benzyl moiety enhance binding affinity, contrasting with the target compound’s role in synthetic chemistry .

1-Benzylpyrrolidine Derivatives

- Structure : Pyrrolidine with a benzyl group at the 1-position and variable substituents (e.g., siloxy, carboxamide) at the 2-position.

- Reactivity : These derivatives are intermediates in enantioselective synthesis (e.g., pyridine-fused pyrrolidines). The benzyl group enhances steric bulk, influencing stereochemical outcomes in coupling reactions .

Analytical Characterization

All compounds are characterized using techniques such as NMR, IR, and mass spectrometry (Table 1). For example:

Data Table: Structural and Functional Comparison

Biological Activity

2,2-Dimethoxy-1-methylpyrrolidine is an organic compound with significant potential in various biological applications. Its unique structure, which includes two methoxy groups and a methyl group attached to a pyrrolidine ring, confers distinct chemical properties that are of interest in medicinal chemistry and drug discovery.

The molecular formula of this compound is . The compound can be synthesized through the reaction of 2,2-dimethoxypropane with pyrrolidine in the presence of an acid catalyst, typically at temperatures ranging from 50-100°C over several hours. This process can also be adapted for industrial production using continuous flow reactors to enhance yield and purity .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. As a ligand, it can bind to proteins and enzymes, modulating their activity. This interaction is crucial for its potential therapeutic effects . The specific pathways and targets involved depend on the context of its application.

Anticancer Potential

Recent studies have highlighted the compound's potential as a scaffold in drug discovery. For instance, derivatives of pyrrolidine have shown promise in targeting specific kinases involved in cancer progression. In particular, modifications to the pyrrolidine structure have yielded compounds with nanomolar activity against kinases such as CK1γ and CK1ε .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. The presence of the methoxy groups may enhance interactions with microbial targets, leading to effective inhibition .

Case Studies

- Kinase Inhibition : A study involving hydroxyl-functionalized pyrrolidine derivatives demonstrated selectivity for CK1 in enzyme assays against a panel of 320 different kinases. The results indicated that further modifications could enhance kinase inhibition .

- Antimicrobial Activity : Another investigation into pyrrolidine derivatives revealed significant antimicrobial effects against various bacterial strains, suggesting that structural variations can lead to improved bioactivity .

Data Table: Comparison with Related Compounds

| Compound | Molecular Formula | Key Activity | IC50 (µM) |

|---|---|---|---|

| This compound | C7H15NO2 | Anticancer (CK1 inhibition) | 0.011 |

| Pyrrolidine | C4H9N | General bioactivity | 1.411 |

| Pyrrole | C4H4N | Antimicrobial | 0.750 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2-dimethoxy-1-methylpyrrolidine, and what key reaction parameters must be controlled?

- The compound is typically synthesized via nucleophilic substitution or acetal formation. For example, reactions involving pyrrolidine derivatives with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (~150°C) are common . Monitoring reaction progress via TLC and optimizing pH/temperature are critical to avoid side products like over-alkylation. Purification often involves extraction (ethyl acetate/water), drying (MgSO₄), and solvent evaporation under reduced pressure .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- ¹H NMR is essential for confirming substitution patterns (e.g., methoxy groups at δ ~3.3 ppm and pyrrolidine ring protons at δ ~1.9–3.3 ppm) . Mass spectrometry validates molecular weight, while FT-IR identifies functional groups (C-O stretching at ~1100 cm⁻¹ for methoxy groups). For crystalline derivatives, X-ray crystallography (using SHELX programs) provides unambiguous structural confirmation .

Q. How can researchers ensure purity and stability of this compound during storage?

- Store the compound under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Purity is verified via HPLC with UV detection (λ = 210–254 nm). Pre-column derivatization may enhance sensitivity for trace impurities .

Advanced Research Questions

Q. What mechanistic insights explain the unique reactivity of this compound in forming α-diketones from isatin?

- The reaction proceeds through nucleophilic attack of the pyrrolidine nitrogen on isatin, forming a ketoester intermediate. Methoxy groups stabilize the transition state via electron donation, facilitating diketone formation. Computational studies (DFT) can model charge distribution, while isotopic labeling (¹³C/²H) tracks bond reorganization . See Scheme 108 for the proposed mechanism .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

- Yield discrepancies often arise from subtle variations in solvent polarity, catalyst loading, or moisture content. Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example, replacing DMF with acetonitrile may reduce side reactions, while anhydrous MgSO₄ improves drying efficiency . Cross-referencing with kinetic studies (e.g., variable-temperature NMR) clarifies rate-limiting steps .

Q. What strategies are recommended for analyzing byproducts in multi-step reactions involving this compound?

- LC-MS/MS with high-resolution mass detection identifies low-abundance byproducts. For example, during condensation with indole derivatives, over-alkylation products (e.g., tris-indolobenzene) can form; these are separable via preparative HPLC . Reaction monitoring in real-time (e.g., ReactIR) helps detect transient intermediates .

Q. How can computational tools enhance the application of this compound in asymmetric catalysis?

- Molecular docking (AutoDock Vina) predicts interactions between the compound and chiral catalysts. Quantum mechanical calculations (Gaussian 16) model enantioselectivity in Diels-Alder reactions. For crystallographic refinement of chiral centers, SHELXL’s TWIN/BASF protocols improve accuracy in twinned crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.